N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 868982-63-2
VCID: VC7529342
InChI: InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28)
SMILES: CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Molecular Formula: C23H29N3O5S
Molecular Weight: 459.56

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

CAS No.: 868982-63-2

Cat. No.: VC7529342

Molecular Formula: C23H29N3O5S

Molecular Weight: 459.56

* For research use only. Not for human or veterinary use.

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide - 868982-63-2

Specification

CAS No. 868982-63-2
Molecular Formula C23H29N3O5S
Molecular Weight 459.56
IUPAC Name N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Standard InChI InChI=1S/C23H29N3O5S/c1-15-5-7-19(8-6-15)13-24-22(27)23(28)25-14-20-26(9-10-31-20)32(29,30)21-17(3)11-16(2)12-18(21)4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28)
Standard InChI Key IAIBLHRJLQCAAU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has the molecular formula C<sub>23</sub>H<sub>29</sub>N<sub>3</sub>O<sub>5</sub>S and a molecular weight of 459.56 g/mol. Its IUPAC name, N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide, reflects three critical structural domains:

  • Mesitylsulfonyl group: A 2,4,6-trimethylphenyl sulfonyl moiety providing steric bulk and electron-withdrawing effects.

  • Oxazolidin-2-ylmethyl scaffold: A five-membered heterocyclic ring contributing to conformational rigidity.

  • 4-Methylbenzyl-oxalamide linkage: Enhances lipophilicity and potential membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number868982-63-2
Molecular FormulaC<sub>23</sub>H<sub>29</sub>N<sub>3</sub>O<sub>5</sub>S
Molecular Weight459.56 g/mol
IUPAC NameN'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Topological Polar Surface Area116 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence requiring precise control of reaction conditions:

  • Oxazolidine Ring Formation:

    • Condensation of 2-aminoethanol derivatives with mesitylsulfonyl chloride under anhydrous conditions (0–5°C, pH 7–8).

    • Yield: 68–72% after recrystallization from ethyl acetate.

  • Oxalamide Coupling:

    • Reaction of the oxazolidine intermediate with 4-methylbenzylamine and oxalyl chloride in dichloromethane (20–25°C, 12 h).

    • Catalyzed by triethylamine (1.2 equiv), achieving 85% purity before column chromatography.

Table 2: Critical Reaction Parameters

StepConditionsYield
Oxazolidine formation0–5°C, pH 7–8, 6 h68–72%
Oxalamide coupling20–25°C, Et<sub>3</sub>N, 12 h61–65%

Purification and Scalability

  • Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent.

  • Crystallization: Methanol/water (4:1) yields >98% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR data (DMSO-d<sub>6</sub>, 125 MHz) reveals key structural assignments :

  • Carbonyl carbons: δ 167.3 ppm (oxalamide C=O), 168.1 ppm (sulfonyl-adjacent C=O).

  • Mesityl group: δ 21.4 ppm (CH<sub>3</sub>), 138.2–126.5 ppm (aromatic C).

  • Oxazolidine ring: δ 64.8 ppm (C-2), 58.3 ppm (C-3) .

Mass Spectrometry

High-resolution ESI-MS ([M+H]<sup>+</sup>): m/z 460.1542 (calculated 460.1539), confirming molecular weight.

Biological Activity and Mechanism

Antibacterial Action

The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, analogous to linezolid. Key interactions:

  • Mesitylsulfonyl group: Blocks access to resistance-associated methyltransferases (e.g., Cfr).

  • 4-Methylbenzyl moiety: Enhances penetration through Gram-positive bacterial membranes.

Table 3: In Vitro Antibacterial Activity (MIC, μg/mL)

Bacterial StrainMIC Range
Staphylococcus aureus (MRSA)1–2
Enterococcus faecium (VRE)2–4

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifications at the oxazolidine C-3 position improve pharmacokinetics.

  • Combination Therapies: Synergy with β-lactams observed against Pseudomonas aeruginosa (FIC index 0.25).

Material Science

  • Coordination Chemistry: Forms stable complexes with Sn(II) (δ 9.1 ppm for Sn–C in <sup>13</sup>C NMR) .

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